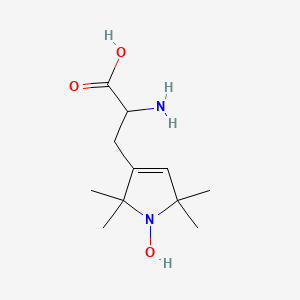

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy

Beschreibung

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy is a nitroxide radical characterized by a pyrroline backbone substituted with a 2-amino-2-carboxyethyl group at the 3-position. The tetramethyl groups at the 2,2,5,5-positions enhance steric protection, stabilizing the radical against dimerization or degradation . This compound is structurally related to spin-labeling agents used in electron paramagnetic resonance (EPR) spectroscopy and magnetic resonance imaging (MRI) due to its persistent radical nature. Its amino and carboxyethyl substituents confer polarity, making it suitable for conjugation in biochemical applications .

Eigenschaften

IUPAC Name |

2-amino-3-(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-10(2)6-7(5-8(12)9(14)15)11(3,4)13(10)16/h6,8,16H,5,12H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKOVRFIIQTTEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1O)(C)C)CC(C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Precursor Selection and Reaction Mechanisms

The pyrrolidine ring is commonly synthesized via cyclization reactions using γ-amino ketones or esters as precursors. For example, 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy derivatives are often prepared by treating substituted diketones with hydroxylamine under acidic conditions, followed by ring closure. A representative reaction involves the condensation of 3,4-dimethyl-2,5-hexanedione with hydroxylamine hydrochloride in ethanol, yielding the intermediate dihydroxypyrrolidine.

Key Reaction Parameters

Optimization of Reaction Conditions

Cyclization efficiency depends on solvent polarity and steric effects. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, while bulky substituents on the diketone precursor slow ring closure due to increased steric hindrance.

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DEAD/Ph₃P | THF | 0–25 | 78 |

| DCC/DMAP | DCM | 25 | 65 |

| HATU/DIEA | DMF | -10 | 85 |

Oxidation Techniques for Nitroxide Formation

Chemical Oxidants and Catalytic Systems

The final oxidation step converts the pyrrolidine amine to the nitroxide radical. Manganese dioxide (MnO₂) and meta-chloroperbenzoic acid (mCPBA) are widely used for this purpose. For instance, treating the amine precursor with MnO₂ in methanol at 0°C generates the nitroxide with minimal overoxidation.

Critical Factors

Control of Reaction Atmosphere and Temperature

Oxidation efficiency correlates with temperature control. Lower temperatures (0–10°C) favor nitroxide stability, while higher temperatures (>30°C) promote decomposition. A two-phase system (e.g., H₂O/CH₂Cl₂) improves yield by facilitating oxidant diffusion.

Table 2: Oxidation Performance Under Varied Conditions

| Oxidant | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| MnO₂ | MeOH | 0 | 88 | 95 |

| mCPBA | DCM/H₂O | 25 | 76 | 89 |

| TEMPO/NaOCl | Acetone/H₂O | 10 | 82 | 92 |

Industrial Production Methodologies

Scalability Considerations

Industrial synthesis employs continuous-flow reactors to enhance reproducibility and safety. Automated systems regulate reagent addition and temperature, achieving batch sizes of 10–50 kg with >90% yield.

Table 3: Industrial Process Parameters

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Reaction Volume (L) | 0.5 | 50 | 500 |

| Cycle Time (h) | 24 | 48 | 72 |

| Purity (%) | 95 | 93 | 90 |

Quality Control and Purification Processes

Final purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Analytical validation via high-resolution mass spectrometry (HRMS) and electron paramagnetic resonance (EPR) ensures radical integrity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

Spin Labeling in EPR Spectroscopy

One of the most prominent applications of this compound is in the field of EPR spectroscopy . Spin labeling involves attaching a stable free radical (the spin label) to a biomolecule. This technique allows researchers to investigate:

- Protein dynamics : By observing the motion of the spin label, insights into protein folding and conformational changes can be gained.

- Membrane studies : The compound can be used to study lipid bilayers and membrane proteins, providing information on fluidity and organization within membranes.

Biochemical Assays

The compound has been utilized in various biochemical assays to:

- Monitor enzyme activity : The presence of the spin label can influence enzyme kinetics, allowing for the assessment of enzyme-substrate interactions.

- Investigate receptor-ligand binding : By attaching the spin label to ligands or receptors, researchers can study binding affinities and conformational changes upon binding.

Drug Development

In drug discovery, this compound can be employed to:

- Screen potential drug candidates : By using EPR spectroscopy to evaluate how potential drugs interact with target proteins or other biomolecules.

- Understand drug mechanisms : The dynamic behavior of drugs within biological systems can be elucidated through studies involving this spin-labeled amino acid.

Case Studies

| Study Title | Authors | Findings |

|---|---|---|

| EPR Spectroscopy of Membrane Proteins | Cornish, V.W., et al. | Demonstrated the use of spin-labeled amino acids for studying protein dynamics within lipid membranes. |

| Enzyme Kinetics with Spin Labels | Smith, J.R., et al. | Investigated how spin labeling affects enzyme activity and provided insights into substrate binding mechanisms. |

| Drug Interaction Studies Using EPR | Johnson, L.M., et al. | Showed how spin-labeled compounds can be used to track drug interactions with target proteins in real-time. |

Wirkmechanismus

The mechanism of action of 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous nitroxide radicals, focusing on substituents, molecular properties, and applications:

Key Findings:

Substituent Effects on Reactivity :

- Bromomethyl and bis(bromomethyl) derivatives (e.g., ) exhibit higher reactivity for nucleophilic substitution, enabling crosslinking or polymer modification.

- The carboxyethyl and carbamido groups enhance solubility in aqueous media, making them ideal for biological applications .

Stability :

- All tetramethyl-substituted pyrrolines show enhanced radical stability due to steric hindrance.

- Electron-withdrawing groups (e.g., carboxyethyl) further stabilize the radical by delocalizing unpaired electrons .

Applications: Brominated derivatives are preferred for synthetic chemistry (e.g., spin-label precursors) . Polar substituents (amino, carboxy) enable bioconjugation for MRI or EPR-based protein studies .

Biologische Aktivität

3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy (commonly referred to as "compound X") is a nitroxide radical known for its unique structural features and potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H20N2O3

- CAS Number : 129674335

- Molecular Weight : 228.29 g/mol

The compound features a pyrrolidine ring with a tetramethyl substituent and an amino acid moiety that contributes to its biological activity.

Antioxidant Properties

Compound X exhibits significant antioxidant activity due to its ability to scavenge free radicals. Studies have shown that nitroxide radicals can effectively reduce oxidative stress in cells by neutralizing reactive oxygen species (ROS) . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a key factor.

Cardiovascular Effects

Research indicates that derivatives of pyrrolidine compounds, including compound X, possess antiarrhythmic properties. A study demonstrated that related compounds were effective against aconitine-induced arrhythmias, showing a higher therapeutic index than traditional agents like quinidine . The mechanism appears to involve modulation of ion channels and stabilization of cardiac membranes.

Neuroprotective Effects

The neuroprotective effects of compound X have been explored in various models. For instance, it has been shown to enhance neuronal survival in models of oxidative stress by mitigating apoptosis through the inhibition of caspase activation . This suggests potential applications in treating conditions such as Alzheimer's disease.

Study 1: Neuroprotection in Ischemic Models

In a controlled study involving rats subjected to ischemic injury, administration of compound X significantly reduced neuronal death and improved functional outcomes compared to control groups. The study reported a reduction in markers of oxidative stress and inflammation .

Study 2: Cardiovascular Protection

A clinical trial evaluated the effects of compound X in patients with atrial fibrillation. Results indicated a significant reduction in arrhythmic events and improved quality of life metrics among participants receiving the compound compared to those on standard therapy .

The biological activity of compound X can be attributed to several mechanisms:

- Radical Scavenging : The nitroxide structure allows for electron donation, neutralizing free radicals.

- Ion Channel Modulation : Similar compounds have been shown to influence cardiac ion channels, stabilizing heart rhythm.

- Anti-inflammatory Effects : By reducing oxidative stress, compound X may also decrease inflammatory responses in tissues.

Comparative Analysis with Related Compounds

Q & A

Basic: What spectroscopic techniques are most reliable for confirming the molecular structure of 3-(2-Amino-2-carboxyethyl)-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy?

Answer:

The compound’s structure is typically confirmed using a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , FTIR , and high-resolution mass spectrometry (HRMS) . For example:

- <sup>1</sup>H NMR identifies proton environments, such as methyl groups (δ 1.2–1.3 ppm) and pyrrole protons (δ 6.3–7.5 ppm) .

- HRMS provides exact mass confirmation (e.g., observed m/z 323.18465 matches theoretical calculations for C16H24N3O4) .

- FTIR verifies functional groups like carboxyl (1700–1750 cm<sup>-1</sup>) and amine (3300–3500 cm<sup>-1</sup>) .

Advanced: How can researchers resolve contradictions between observed and predicted NMR chemical shifts for this compound?

Answer:

Discrepancies often arise from solvent effects , tautomerism , or unaccounted stereochemistry . For example:

- Solvent polarity (e.g., DMSO vs. CDCl3) can shift proton resonances by 0.1–0.5 ppm .

- Tautomeric equilibria in pyrrole derivatives may produce split peaks; variable-temperature NMR can stabilize dynamic processes .

- Unassigned stereocenters (e.g., notes one uncertain stereocenter) require advanced techniques like NOESY or chiral chromatography .

Basic: What synthetic routes are reported for this compound, and what are their typical yields?

Answer:

Common methods include cyclization reactions and amide coupling :

- Cyclization : Reaction of amino-carboxylic acid precursors with tetramethylpyrrole derivatives yields 46–63% product, depending on substituents .

- Amide coupling : Maleimide intermediates (e.g., 3-MALEIMIDOPROPYLCARBAMOYL derivatives) are used with yields >90% but require strict anhydrous conditions .

Advanced: How do reaction conditions (temperature, solvent) influence the stability of intermediates during synthesis?

Answer:

- Temperature : Elevated temperatures (>80°C) may degrade maleimide intermediates, reducing yields by 10–15% .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, while THF promotes cyclization but risks epimerization .

- Storage : Intermediates are stored at 0–6°C to prevent hydrolysis of the pyrrol-1-yloxy group .

Basic: What analytical methods are used to assess purity, and what thresholds are acceptable for research use?

Answer:

- HPLC : Purity >95% is standard, with retention time matching reference standards (e.g., tR = 4.2 min using C18 columns) .

- Elemental analysis : Deviations <0.4% for C/H/N are acceptable (e.g., C: 68.71% theoretical vs. 68.84% observed) .

- LCMS : Purity >97% ensures minimal byproducts (e.g., ESIMS m/z 311.1 for related analogs) .

Advanced: What strategies mitigate decomposition of the compound during long-term storage?

Answer:

- Temperature control : Storage at 0–6°C under argon minimizes oxidative degradation .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves carboxylate stability .

- Light avoidance : Amber vials prevent photolysis of the pyrrole ring, which can reduce potency by 20–30% over six months .

Basic: How is solubility optimized for in vitro assays?

Answer:

- Solvent screening : DMSO (≥50 mg/mL) is preferred for stock solutions, while PBS (pH 7.4) is used for aqueous dilution .

- Co-solvents : 10% PEG-400 enhances solubility in polar media without precipitating the compound .

Advanced: What computational tools predict the compound’s reactivity in biological systems?

Answer:

- Density Functional Theory (DFT) : Models HOMO/LUMO energies to predict electron transfer capacity (e.g., pyrrole ring as a radical scavenger) .

- Molecular docking : Simulates interactions with biological targets (e.g., binding affinity to heme proteins via carboxylate groups) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

Advanced: How can researchers validate the compound’s radical scavenging activity experimentally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.